molecular formula C21H22N2OS B2692232 4-(tert-butyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034410-71-2

4-(tert-butyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2692232
CAS RN: 2034410-71-2
M. Wt: 350.48
InChI Key: AFAQULVUSQBWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(tert-butyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” is an organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also has a tert-butyl group, a pyridine ring, and a thiophene ring. The tert-butyl group is a very common substituent in organic chemistry with the formula -C(CH3)3 .

Scientific Research Applications

Synthesis and Properties of Polyamides

Synthesis and Characterization of Aromatic Polyamides : New polyamides derived from aromatic diamines and dicarboxylic acids, including those with bulky tert-butyl groups, have been synthesized, offering insights into their solubility, thermal stability, and mechanical properties. Such polyamides show promise for applications requiring materials with specific thermal and solvent resistance properties (Liaw & Liaw, 1998).

Catalytic Systems and Anticancer Studies

Metal-free Catalytic Oxidation : A study on iodine–pyridine–tert-butylhydroperoxide as a catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under solvent-free conditions suggests the potential for green chemistry applications. This method's mild and environmentally benign nature underscores the growing emphasis on sustainable chemical processes (Zhang et al., 2009).

Luminescent Materials

Pyridyl Substituted Benzamides with Aggregation Enhanced Emission : Research into 1,8-Naphthalimide derivatives connected to benzoic acid chloride and pyridine has revealed compounds with luminescent properties in both solution and solid states. These materials demonstrate aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, which could be valuable for developing new optical materials and sensors (Srivastava et al., 2017).

Drug Discovery and Anticholinesterase Activity

Anticholinesterase Activity of Thiophene Derivatives : The synthesis and study of tert-butyl and benzyl substituted thiophene derivatives for their anticholinesterase activity highlight the ongoing search for new therapeutic agents. Such compounds form the basis for further exploration in medicinal chemistry, especially in developing treatments for conditions like Alzheimer's disease (Pietsch et al., 2007).

properties

IUPAC Name

4-tert-butyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-21(2,3)18-8-6-16(7-9-18)20(24)23-13-15-11-17(14-22-12-15)19-5-4-10-25-19/h4-12,14H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAQULVUSQBWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.